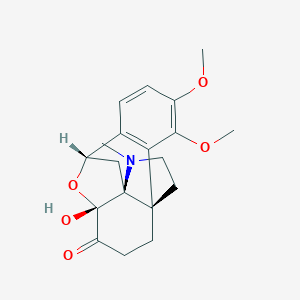![molecular formula C9H14N2 B154266 3-Aminobicyclo[3.2.1]octane-3-carbonitrile CAS No. 134047-47-5](/img/structure/B154266.png)
3-Aminobicyclo[3.2.1]octane-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminobicyclo[3.2.1]octane-3-carbonitrile is a bicyclic nitrogen-containing compound that has been of great interest to the scientific community due to its potential applications in various fields. The compound has a unique structure that makes it an attractive target for chemical synthesis and biological research.2.1]octane-3-carbonitrile.
Wirkmechanismus
The mechanism of action of 3-Aminobicyclo[3.2.1]octane-3-carbonitrile is not fully understood. However, it is believed that the compound acts as a modulator of various receptors in the brain, including the dopamine receptor and the sigma-1 receptor. The compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Aminobicyclo[3.2.1]octane-3-carbonitrile has several biochemical and physiological effects. The compound has been shown to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects in the treatment of Parkinson's disease. The compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-Aminobicyclo[3.2.1]octane-3-carbonitrile has several advantages for lab experiments. The compound is relatively easy to synthesize and is commercially available. The compound also has a unique structure that makes it an attractive target for chemical synthesis and biological research. However, the compound has some limitations for lab experiments. The compound is highly reactive and may require special handling and storage conditions. In addition, the compound has not been extensively studied in humans, and its potential side effects and toxicity are not fully understood.
Zukünftige Richtungen
There are several future directions for the research of 3-Aminobicyclo[3.2.1]octane-3-carbonitrile. One direction is to further investigate the compound's potential as a drug candidate for the treatment of various diseases. Another direction is to investigate the compound's mechanism of action and its effects on various receptors in the brain. Additionally, further studies are needed to investigate the compound's potential side effects and toxicity in humans. Finally, the development of new synthesis methods for the compound may lead to the discovery of new derivatives with improved properties.
Synthesemethoden
The synthesis of 3-Aminobicyclo[3.2.1]octane-3-carbonitrile has been achieved through several methods. One of the most common methods involves the reaction of 1,3-cyclohexadiene with acrylonitrile in the presence of a catalyst such as palladium or nickel. The resulting product is then treated with ammonia to obtain 3-Aminobicyclo[3.2.1]octane-3-carbonitrile. Another method involves the reaction of 1,3-cyclohexadiene with acrylonitrile in the presence of an acid catalyst, followed by treatment with hydroxylamine to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
3-Aminobicyclo[3.2.1]octane-3-carbonitrile has been extensively studied for its potential applications in various fields. In medicinal chemistry, the compound has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential as a ligand for various receptors such as the dopamine receptor and the sigma-1 receptor.
Eigenschaften
CAS-Nummer |
134047-47-5 |
|---|---|
Produktname |
3-Aminobicyclo[3.2.1]octane-3-carbonitrile |
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
3-aminobicyclo[3.2.1]octane-3-carbonitrile |
InChI |
InChI=1S/C9H14N2/c10-6-9(11)4-7-1-2-8(3-7)5-9/h7-8H,1-5,11H2 |
InChI-Schlüssel |
RWYYVMJLXFAFHS-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC(C2)(C#N)N |
Kanonische SMILES |
C1CC2CC1CC(C2)(C#N)N |
Synonyme |
Bicyclo[3.2.1]octane-3-carbonitrile, 3-amino-, exo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B154184.png)


![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154190.png)








